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Compound of Interest

Compound Name: SSR180711

Cat. No.: B1242869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various electrophysiological

methods to characterize the effects of SSR180711, a selective partial agonist of the α7

nicotinic acetylcholine receptor (α7 nAChR). The protocols outlined below are designed to be

detailed and actionable for researchers in the fields of neuroscience and drug development.

Introduction to SSR180711
SSR180711 is a novel compound that acts as a selective partial agonist at the α7 nAChR.[1] It

exhibits high affinity for both rat and human α7 nAChRs.[1] Due to the role of α7 nAChRs in

cognitive processes, SSR180711 has been investigated for its potential therapeutic effects in

conditions with cognitive deficits, such as schizophrenia and Alzheimer's disease.

Understanding its electrophysiological profile is crucial for elucidating its mechanism of action

and predicting its physiological and therapeutic effects.

Data Presentation: Quantitative Effects of
SSR180711
The following tables summarize the key quantitative data on the electrophysiological and

binding properties of SSR180711.

Table 1: Binding Affinity and Functional Activity of SSR180711
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Parameter Species/System Value Reference

Binding Affinity (Ki)

α7 nAChR Rat 22 ± 4 nM [1]

Human 14 ± 1 nM [1]

Functional Activity

EC50
Human α7 nAChRs in

Xenopus oocytes
4.4 µM [1]

Human α7 nAChRs in

GH4C1 cells
0.9 µM [1][2]

Intrinsic Activity
Human α7 nAChRs in

Xenopus oocytes

51% (relative to

Acetylcholine)
[1]

Human α7 nAChRs in

GH4C1 cells

36% (relative to

Acetylcholine)
[1][2]

Table 2: Electrophysiological Effects of SSR180711 on Neuronal Activity
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Effect Preparation
Concentration/
Dose

Observation Reference

Postsynaptic

Currents

Glutamatergic

EPSCs

Mouse

hippocampal

slices (CA1

pyramidal cells)

Not specified
Increased

amplitude
[1]

GABAergic

IPSCs

Mouse

hippocampal

slices (CA1

pyramidal cells)

Not specified
Increased

amplitude
[1]

GABA-mediated

IPSCs

Rat cultured

hippocampal

neurons

Not specified
Induced large

currents
[1]

Long-Term

Potentiation

(LTP)

LTP

Enhancement

Rat and mouse

hippocampal

slices (CA1)

0.3 µM Increased LTP [1]

Neuronal Firing

Rate

Firing Rate

Anesthetized rats

(ventral pallidum

neurons)

0.1, 0.3, 1 mg/kg

(i.v.)

Dose-dependent

increase
[3]

Spontaneous

Firing

Rats

(retrosplenial

cortex neurons)

3 mg/kg Enhanced firing [4]

Neurotransmitter

Release
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Glutamate

Release

Awake rats

(prefrontal

cortex)

1.0 µg and 5.0

µg

Dose-dependent

increase
[5]

Signaling Pathways and Experimental Workflows
Signaling Pathway of SSR180711 at the α7 nAChR

The activation of α7 nAChR by SSR180711 initiates a cascade of intracellular signaling events,

primarily mediated by calcium influx. This leads to the activation of various downstream

pathways that can modulate neuronal excitability, synaptic plasticity, and gene expression.
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SSR180711 signaling cascade.

Experimental Workflow for Electrophysiological Characterization

The following diagram illustrates a typical workflow for the electrophysiological characterization

of SSR180711, from in vitro to in vivo preparations.
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In Vitro Studies In Vivo Studies

Data Analysis & Interpretation

Whole-Cell Patch Clamp
(Cultured Neurons / Heterologous Expression)

Analysis of:
- Postsynaptic Currents (Amplitude, Frequency)

- LTP Induction & Maintenance
- Neuronal Firing Rate & Pattern

Field Potential Recording
(Hippocampal Slices for LTP)

Single-Unit Extracellular Recording
(Anesthetized Animals)

Interpretation of SSR180711 Effects:
- Mechanism of Action

- Impact on Neuronal Circuits
- Therapeutic Potential

Click to download full resolution via product page

Workflow for SSR180711 electrophysiology.

Experimental Protocols
Whole-Cell Patch-Clamp Recording in Cultured
Hippocampal Neurons
This protocol is designed to measure the effects of SSR180711 on postsynaptic currents in

cultured hippocampal neurons.

Materials:

External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM

NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubbled with 95% O₂ / 5% CO₂.

Internal Solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM

phosphocreatine, 4 mM Mg-ATP, and 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH, and

osmolarity to 290-300 mOsm.
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SSR180711 Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations

in aCSF on the day of the experiment.

Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.

Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.

Procedure:

Cell Culture: Plate primary hippocampal neurons on coated coverslips and culture for 10-14

days.

Preparation: Transfer a coverslip to the recording chamber and perfuse with aCSF at a rate

of 1-2 mL/min.

Patching:

Approach a neuron with a patch pipette filled with internal solution.

Apply gentle suction to form a gigaohm seal (>1 GΩ).

Rupture the membrane to achieve the whole-cell configuration.

Recording:

Clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0

mV to record inhibitory postsynaptic currents (IPSCs).

Record a stable baseline of spontaneous or evoked postsynaptic currents for 5-10

minutes.

Drug Application:

Perfuse the chamber with aCSF containing the desired concentration of SSR180711 (e.g.,

1 µM).

Record for 10-15 minutes during drug application.
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Washout: Perfuse with drug-free aCSF to observe recovery.

Data Analysis: Analyze the amplitude and frequency of EPSCs and IPSCs before, during,

and after SSR180711 application.

Field Potential Recording of Long-Term Potentiation
(LTP) in Hippocampal Slices
This protocol measures the effect of SSR180711 on synaptic plasticity in the CA1 region of the

hippocampus.

Materials:

Slicing Solution (ice-cold): Sucrose-based aCSF (e.g., 212.7 mM sucrose, 2.6 mM KCl, 1.23

mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM dextrose, 3 mM MgCl₂, 1 mM CaCl₂).

Recording aCSF: Same as for patch-clamp.

Stimulating and Recording Electrodes: Tungsten or stainless steel.

Vibratome for slicing.

Incubation Chamber.

Recording Rig with perfusion system.

Procedure:

Slice Preparation:

Anesthetize a rat and perfuse transcardially with ice-cold slicing solution.

Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal

slices using a vibratome in ice-cold slicing solution.

Transfer slices to an incubation chamber with oxygenated aCSF and allow them to recover

for at least 1 hour at room temperature.
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Recording Setup:

Transfer a slice to the recording chamber and perfuse with aCSF.

Place a stimulating electrode in the Schaffer collaterals (CA3 afferents) and a recording

electrode in the stratum radiatum of the CA1 region.

Baseline Recording:

Deliver single test pulses (e.g., 0.1 ms duration) every 30 seconds to evoke field excitatory

postsynaptic potentials (fEPSPs).

Adjust the stimulation intensity to elicit a fEPSP that is 30-50% of the maximal response.

Record a stable baseline for at least 20 minutes.

Drug Application:

Perfuse the slice with aCSF containing SSR180711 (e.g., 0.3 µM) for 20-30 minutes

before LTP induction.

LTP Induction:

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of

100 Hz for 1 second).

Post-Induction Recording: Record fEPSPs for at least 60 minutes after HFS to assess the

magnitude and stability of LTP.

Data Analysis: Measure the slope of the fEPSP and normalize it to the baseline. Compare

the degree of potentiation in the presence and absence of SSR180711.

In Vivo Single-Unit Extracellular Recording in the Ventral
Pallidum
This protocol is for recording the firing activity of individual neurons in the ventral pallidum of an

anesthetized rat in response to systemic administration of SSR180711.
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Materials:

Anesthetic: Urethane (1.2-1.5 g/kg, i.p.) or a combination of ketamine/xylazine.[6][7]

Stereotaxic Frame.

Recording Electrode: High-impedance tungsten or glass microelectrode (5-10 MΩ).

Data Acquisition System: Amplifier, filter, and spike sorting software.

Surgical Instruments.

Procedure:

Anesthesia and Surgery:

Anesthetize the rat and place it in the stereotaxic frame.

Perform a craniotomy over the target area. Stereotaxic coordinates for the ventral pallidum

in the rat are approximately: Anteroposterior (AP): +0.2 to +0.7 mm from bregma;

Mediolateral (ML): ±2.0 to ±3.0 mm from midline; Dorsoventral (DV): -7.5 to -8.5 mm from

the cortical surface.[8]

Electrode Placement:

Slowly lower the recording electrode into the ventral pallidum.

Identify single-unit activity based on spike amplitude and waveform.

Baseline Recording:

Once a stable single unit is isolated, record its baseline firing rate for 10-15 minutes.

Drug Administration:

Administer SSR180711 intravenously (i.v.) at the desired doses (e.g., 0.1, 0.3, 1 mg/kg).

Post-Drug Recording:
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Continue recording the firing rate of the same neuron for at least 30-60 minutes after each

drug administration.

Data Analysis:

Use spike sorting software to isolate and analyze the firing rate of individual neurons.

Calculate the change in firing rate from baseline for each dose of SSR180711.

Conclusion
The electrophysiological methods described in these application notes provide a robust

framework for characterizing the effects of SSR180711 on neuronal function. By employing

these techniques, researchers can gain valuable insights into the compound's mechanism of

action at the cellular and network levels, which is essential for its continued development as a

potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29148158/
https://pubmed.ncbi.nlm.nih.gov/29148158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6725525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6725525/
https://www.benchchem.com/product/b1242869#electrophysiological-methods-to-study-ssr180711-effects
https://www.benchchem.com/product/b1242869#electrophysiological-methods-to-study-ssr180711-effects
https://www.benchchem.com/product/b1242869#electrophysiological-methods-to-study-ssr180711-effects
https://www.benchchem.com/product/b1242869#electrophysiological-methods-to-study-ssr180711-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1242869?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

